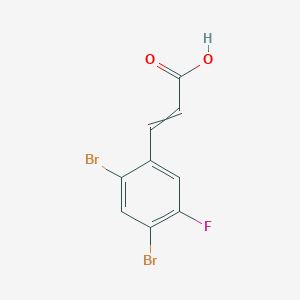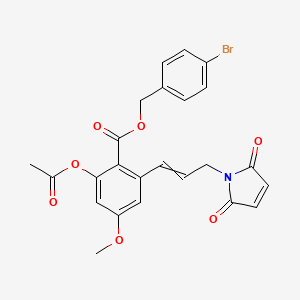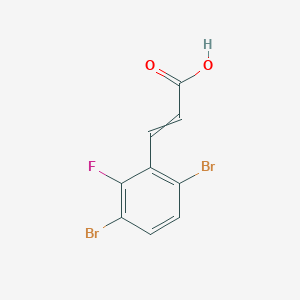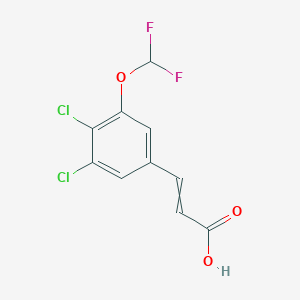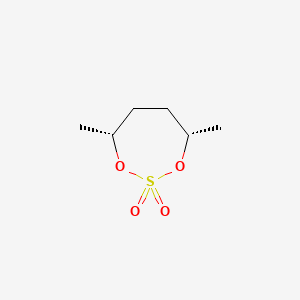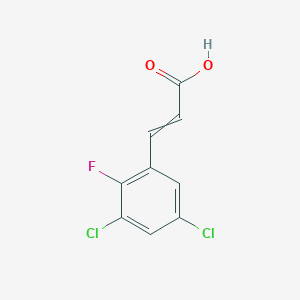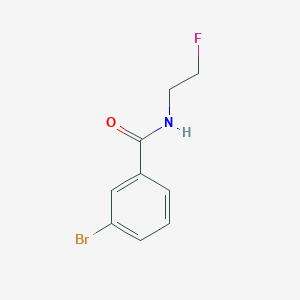
3-Bromo-N-(2-fluoroethyl)benzamide
Übersicht
Beschreibung
3-Bromo-N-(2-fluoroethyl)benzamide (3-Br-FEB) is a small molecule that has been studied for its potential applications in a variety of scientific fields. This molecule is a derivative of benzamide, which is a compound made up of a benzene ring linked to an amide group. 3-Br-FEB has been found to possess a variety of properties, including a high degree of solubility, low toxicity, and a relatively low melting point. This molecule has been studied for its potential use in the synthesis of a variety of compounds, as well as its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Molecular Interactions A study by Suchetan et al. (2016) focused on the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including 3-bromobenzamide, revealing significant insights into the molecular configurations and intermolecular interactions within these compounds. The dihedral angles between the benzene rings and the impact of substituents like bromo on the crystal packing were detailed, providing a foundation for understanding the chemical behavior and reactivity of these compounds Suchetan et al., 2016.
Synthesis and Chemical Reactivity Further research into the synthesis and chemical reactivity of related benzamide derivatives has been conducted. For example, Gogoi et al. (2014) explored the Cu(I)-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones using 2-halobenzamides, highlighting the role of different substituents and reaction conditions in achieving desired molecular architectures. This research provides insights into the methodologies for functionalizing benzamides, including 3-Bromo-N-(2-fluoroethyl)benzamide, for the synthesis of complex organic molecules Gogoi et al., 2014.
Antimicrobial and Antifungal Activities The antimicrobial and antifungal potential of benzamide derivatives has been a subject of investigation, with studies like that of Limban et al. (2011) examining the antipathogenic activities of thiourea derivatives of benzamides. These studies contribute to the understanding of how structural variations, such as the introduction of bromo and fluoroethyl groups, can influence biological activity and offer a pathway for developing new antimicrobial agents Limban et al., 2011.
Applications in Molecular Imaging The development of molecular imaging probes, as discussed by Pyo et al. (2020), involves the synthesis and evaluation of benzamide derivatives for positron emission tomography (PET) imaging. Compounds like 3-Bromo-N-(2-fluoroethyl)benzamide could potentially serve as precursors or analogs for the synthesis of imaging agents, contributing to the early diagnosis and monitoring of diseases such as cancer Pyo et al., 2020.
Eigenschaften
IUPAC Name |
3-bromo-N-(2-fluoroethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h1-3,6H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJOTZRKSHKYEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B1413649.png)
![tert-Butyl 3-([(2-hydroxyethyl)amino]methyl)-2,5-dihydro-1h-pyrrole-1-carboxylate](/img/structure/B1413651.png)

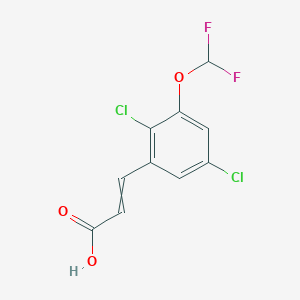
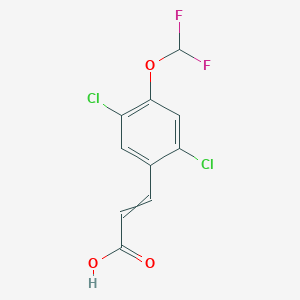
![(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1413658.png)

